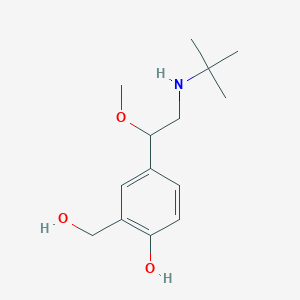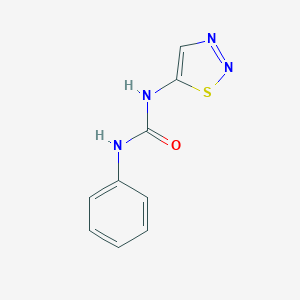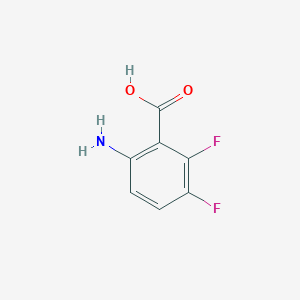
Ethyl adamantane-1-carboxylate
Vue d'ensemble
Description
Ethyl adamantane-1-carboxylate is an adamantane derivative with potential antiviral activities . It is the simplest carboxylic acid derivative of adamantane .
Synthesis Analysis
The synthesis of adamantane derivatives, including Ethyl adamantane-1-carboxylate, is frequently achieved via carbocation or radical intermediates that have unique stability and reactivity when compared to simple hydrocarbon derivatives . The synthesis of substituted adamantanes is often accomplished by the addition polymerization of adamantyl-containing vinyl monomers .Molecular Structure Analysis
The molecular formula of Ethyl adamantane-1-carboxylate is C13H20O2 . The InChI string isInChI=1S/C13H20O2/c1-2-15-12(14)13-6-9-3-10(7-13)5-11(4-9)8-13/h9-11H,2-8H2,1H3 . The Canonical SMILES is CCOC(=O)C12CC3CC(C1)CC(C3)C2 . Chemical Reactions Analysis
Adamantane derivatives have diverse applications in the fields of medicinal chemistry, catalyst development, and nanomaterials, owing to their unique structural, biological, and stimulus-responsive properties . The synthesis of substituted adamantanes is frequently achieved via carbocation or radical intermediates .Physical And Chemical Properties Analysis
The molecular weight of Ethyl adamantane-1-carboxylate is 208.30 g/mol . It has a Hydrogen Bond Donor Count of 0 and a Hydrogen Bond Acceptor Count of 2 . The compound has a Rotatable Bond Count of 3 . The Exact Mass and Monoisotopic Mass are both 208.146329876 g/mol .Applications De Recherche Scientifique
Synthesis of Functional Adamantane Derivatives
Ethyl adamantane-1-carboxylate: serves as a precursor in the synthesis of various functional adamantane derivatives. These derivatives are crucial for creating monomers, which can be polymerized into thermally stable and high-energy materials. The unique structure of adamantane-based compounds lends itself to the development of advanced materials with desirable properties such as enhanced thermal stability and energy content .
Medicinal Chemistry
In medicinal chemistry, Ethyl adamantane-1-carboxylate is utilized to develop bioactive compounds. Due to its stable cage-like structure, it can be incorporated into pharmaceuticals, enhancing their durability and efficacy. This compound’s derivatives have been explored for their potential use in treating various diseases, owing to their biological activity .
Catalyst Development
The compound is also used in catalyst development. Its derivatives can act as ligands or stabilizers in catalytic systems, improving the efficiency and selectivity of chemical reactions. This is particularly valuable in industrial processes where catalysts play a critical role in the production of chemicals and materials .
Nanomaterials Production
Ethyl adamantane-1-carboxylate: is instrumental in the production of nanomaterials. Its derivatives can be used to stabilize nanoparticles, which are essential in creating materials with novel properties for use in electronics, optics, and other high-tech applications .
Optoelectronic Materials
This compound finds application in the field of optoelectronics as well. It is added in polycondensation reactions to yield conjugated polymers, which are potential candidates for optoelectronic materials due to their ability to conduct electricity and interact with light .
Quantum-Chemical Calculations
The compound is significant in quantum-chemical calculations to investigate the electronic structure of adamantane derivatives. These studies are crucial for understanding the chemical and catalytic transformations of these compounds, which can lead to the development of new materials and technologies .
Mécanisme D'action
- The primary target of ethyl adamantane-1-carboxylate is not well-documented in the literature. However, it is synthesized by carboxylation of adamantane .
- It is worth noting that 1-Adamantanecarboxylic acid (the parent compound) forms mononuclear tris(carboxylate) coordination complexes with metals such as Mn, Ni, Co, and Zn .
Target of Action
Biochemical Pathways
Result of Action
Orientations Futures
Adamantane derivatives have diverse applications in the fields of medicinal chemistry, catalyst development, and nanomaterials . The high reactivity of these compounds offers extensive opportunities for their utilization as starting materials for the synthesis of various functional adamantane derivatives, monomers, thermally stable and high-energy fuels and oils, bioactive compounds, pharmaceuticals, and higher diamond-like bulky polymers such as diamondoids . Therefore, the future directions of Ethyl adamantane-1-carboxylate could be in these areas.
Propriétés
IUPAC Name |
ethyl adamantane-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20O2/c1-2-15-12(14)13-6-9-3-10(7-13)5-11(4-9)8-13/h9-11H,2-8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SYEXGNJRYPOUSI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C12CC3CC(C1)CC(C3)C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80175109 | |
| Record name | Ethyl tricyclo(3.3.1.13,7)decane-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80175109 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl adamantane-1-carboxylate | |
CAS RN |
2094-73-7 | |
| Record name | Ethyl 1-adamantanecarboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2094-73-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethyl tricyclo(3.3.1.13,7)decane-1-carboxylate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002094737 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Ethyl tricyclo(3.3.1.13,7)decane-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80175109 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Ethyl tricyclo[3.3.1.13,7]decane-1-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.594 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the role of Ethyl adamantane-1-carboxylate in the development of drug delivery systems?
A1: Ethyl adamantane-1-carboxylate, when incorporated into a copolymer, plays a crucial role in forming supramolecular drug carriers. [, ] Specifically, it acts as a host molecule for β-cyclodextrin (β-CD) due to their strong host-guest interaction. [, ] This interaction allows for the encapsulation of drug molecules conjugated to β-CD, forming stable supramolecular micelles for drug delivery.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

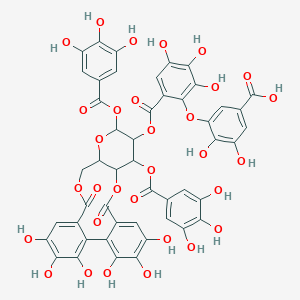
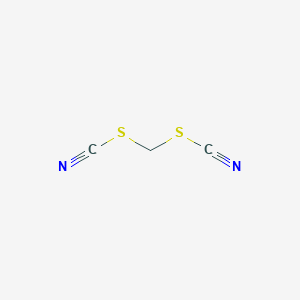
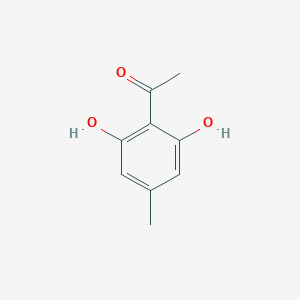
![1-(4-Bromophenyl)-3,4-dimethylpyrano[2,3-c]pyrazol-6(1H)-one](/img/structure/B128326.png)
